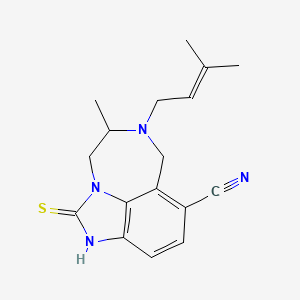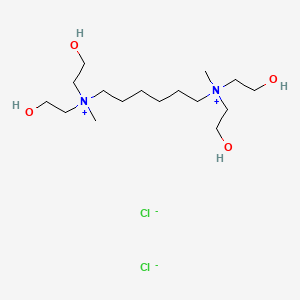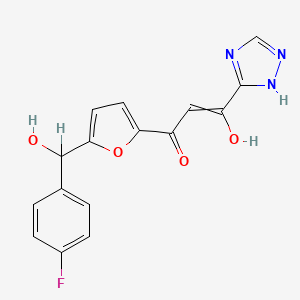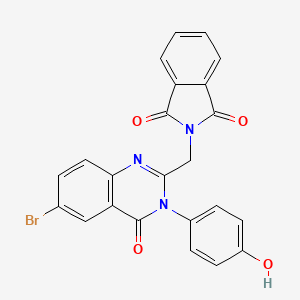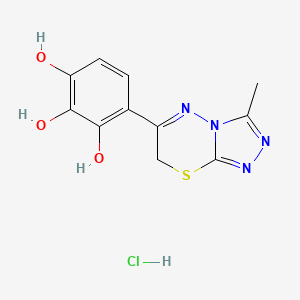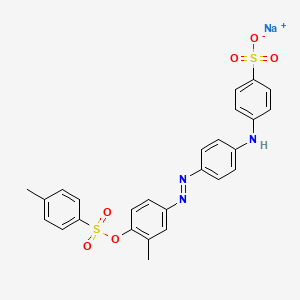![molecular formula C4H7O4P B12697370 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide CAS No. 873-13-2](/img/structure/B12697370.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide is a chemical compound with the molecular formula C5H9O5P. It is known for its unique bicyclic structure, which includes a phosphorus atom integrated into a three-oxygen ring system. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide typically involves the reaction of pentaerythritol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved in its action include nucleophilic attack on the phosphorus atom and subsequent rearrangement or substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane1-oxide
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane1-oxide
- 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane1-oxide
Uniqueness
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide is unique due to its specific bicyclic structure and the presence of a phosphorus atom within the ring system. This structural feature imparts distinct chemical reactivity and stability, making it valuable in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
873-13-2 |
|---|---|
Molekularformel |
C4H7O4P |
Molekulargewicht |
150.07 g/mol |
IUPAC-Name |
2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C4H7O4P/c5-9-6-1-4(2-7-9)3-8-9/h4H,1-3H2 |
InChI-Schlüssel |
MLIYOOYCSWYUQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COP(=O)(O1)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
